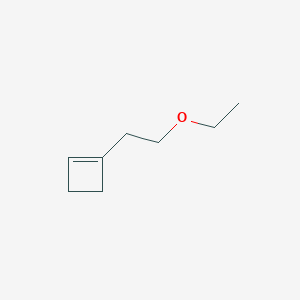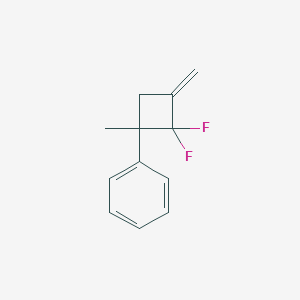
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene is an organic compound featuring a benzene ring substituted with a cyclobutyl group that contains two fluorine atoms and a methylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, such as Friedel–Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . This method is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration yields nitro derivatives, while halogenation produces halogenated benzene derivatives .
科学的研究の応用
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
作用機序
The mechanism of action of (2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in synthetic chemistry .
類似化合物との比較
Similar Compounds
(2,2-Difluoro-1-methylcyclobutyl)benzene: Lacks the methylidene group, resulting in different reactivity and properties.
(2,2-Difluoro-3-methylidenecyclobutyl)benzene: Similar structure but with variations in the position of substituents, affecting its chemical behavior.
(2,2-Difluorocyclobutyl)benzene: Simplified structure without methyl or methylidene groups, leading to distinct reactivity patterns.
Uniqueness
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene stands out due to its unique combination of substituents, which impart specific chemical properties and reactivity. The presence of both fluorine atoms and a methylidene group enhances its stability and potential for diverse applications in research and industry .
特性
CAS番号 |
112778-28-6 |
|---|---|
分子式 |
C12H12F2 |
分子量 |
194.22 g/mol |
IUPAC名 |
(2,2-difluoro-1-methyl-3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C12H12F2/c1-9-8-11(2,12(9,13)14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChIキー |
LLWMJAMQYVFUHY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C)C1(F)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




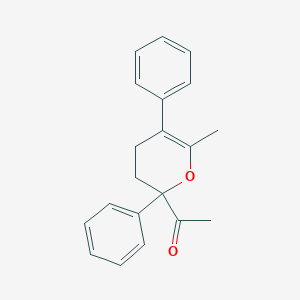
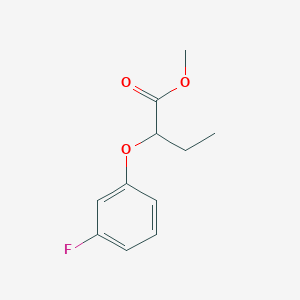
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
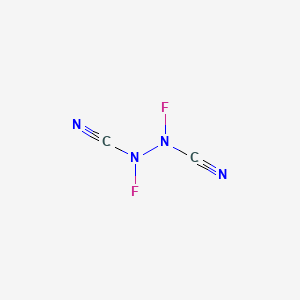
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
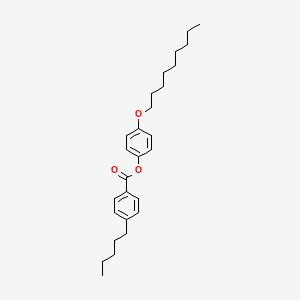
![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
![1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene](/img/structure/B14306515.png)
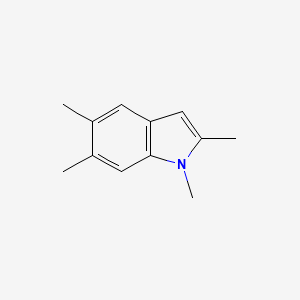
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
